molecular formula C28H19FN2O3 B2803922 3-{[1,1'-biphenyl]-4-amido}-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide CAS No. 887885-93-0

3-{[1,1'-biphenyl]-4-amido}-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide

Cat. No.: B2803922
CAS No.: 887885-93-0
M. Wt: 450.469
InChI Key: WWLDQIDYXHJCAS-UHFFFAOYSA-N
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Description

3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core structure

Preparation Methods

The synthesis of 3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactionsReaction conditions may include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation .

Comparison with Similar Compounds

Similar compounds to 3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide include other benzofuran derivatives and biphenyl-containing amides. What sets this compound apart is the specific combination of the benzofuran core with the biphenyl and fluorophenyl groups, which may confer unique chemical and biological properties .

Properties

IUPAC Name

N-(4-fluorophenyl)-3-[(4-phenylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19FN2O3/c29-21-14-16-22(17-15-21)30-28(33)26-25(23-8-4-5-9-24(23)34-26)31-27(32)20-12-10-19(11-13-20)18-6-2-1-3-7-18/h1-17H,(H,30,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLDQIDYXHJCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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